N'-hexanoyl-4-nitrobenzohydrazide
Description
N'-Hexanoyl-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a hexanoyl (six-carbon acyl) chain at the hydrazide nitrogen and a nitro group at the para position of the benzoyl moiety. Typically, such compounds are synthesized via condensation of 4-nitrobenzohydrazide with appropriate acyl chlorides or aldehydes under reflux conditions .
Properties
IUPAC Name |
N'-hexanoyl-4-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-4-5-12(17)14-15-13(18)10-6-8-11(9-7-10)16(19)20/h6-9H,2-5H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWZNGVESOOCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexanoyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-hexanoyl-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hexanoyl-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-amino-N’-hexanoylbenzohydrazide.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-hexanoyl-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hexanoyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Benzohydrazide derivatives exhibit significant variability in physical properties depending on substituents. For example:
Key Observations :
- Methoxy and naphthyl groups (H18, H19) increase molecular weight and melting points compared to simpler alkyl chains.
- Ethylphenyl substitution (H21) marginally elevates melting points, likely due to enhanced van der Waals interactions.
- N'-Hexanoyl-4-nitrobenzohydrazide’s hexanoyl chain is expected to lower melting points relative to aryl-substituted analogs due to reduced crystallinity, though this requires experimental validation.
Functional Group Analysis
Nitro vs. Sulfonyl and Acyl Groups
- Nitro Group (): The nitro group at the para position (as in this compound) strongly withdraws electrons, polarizing the benzoyl ring and enhancing electrophilic reactivity.
- C=S vs. C=O (): Hydrazinecarbothioamides (C=S) exhibit IR stretches at 1243–1258 cm⁻¹, while benzohydrazides (C=O) show carbonyl bands at 1663–1682 cm⁻¹. This compound’s acyl carbonyl would align with the latter range .
Tautomerism in Triazole Derivatives ()
Compounds like 1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria. IR data confirm the absence of S-H stretches (~2500–2600 cm⁻¹) in favor of thione forms (C=S at 1247–1255 cm⁻¹). This compound lacks such tautomerism due to its stable acylhydrazone structure .
Metal Complexation Potential
Benzohydrazides with donor atoms (e.g., O, N) often form stable metal complexes. For instance, 4-amino-N'-(2-hydroxy-6-methyl-4-oxopyranyl)benzohydrazide () coordinates with Cu(II), Zn(II), Ni(II), and Mn(II), with solubility in DMSO and ethanol . This compound’s nitro and carbonyl groups may similarly act as ligands, though its hexanoyl chain could sterically hinder coordination.
Tables and Figures :
- Table 1 (above) highlights substituent-driven property variations.
- A proposed IR spectral comparison (based on ) would further differentiate functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
